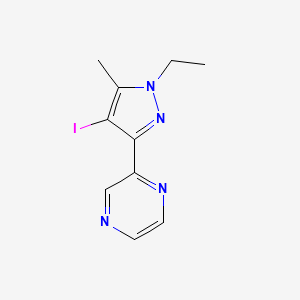

2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine

Description

Properties

IUPAC Name |

2-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IN4/c1-3-15-7(2)9(11)10(14-15)8-6-12-4-5-13-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEHTPSZKWAIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=NC=CN=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Core

The initial step is the synthesis of the 1-ethyl-5-methyl-1H-pyrazole scaffold. This is commonly achieved by condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, ethyl-substituted pyrazole carboxylic acid esters can be synthesized by reacting 3-ethyl-5-pyrazole carboxylic acid ethyl ester under controlled conditions with potassium carbonate and dimethyl carbonate in a polar solvent such as diethylene glycol dimethyl ether at elevated temperatures (100–150 °C) under nitrogen atmosphere. This reaction proceeds for 8–12 hours to yield 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester as an intermediate.

Table 1: Reaction Conditions for Pyrazole Core Synthesis

Selective Iodination at the 4-Position of Pyrazole

Selective halogenation, particularly iodination, at the 4-position of the pyrazole ring is a critical step to introduce the iodine substituent. Literature reports indicate that 4-iodopyrazole derivatives can be prepared by treating the corresponding pyrazol-3-ones or pyrazole esters with iodine monochloride or iodine in the presence of oxidants such as hydrogen peroxide under controlled acidic conditions.

A typical iodination procedure involves:

- Dissolving the pyrazole intermediate in a chlorinated solvent such as dichloroethane.

- Adding hydrochloric acid (35–40% mass concentration) to maintain acidic conditions.

- Slowly adding hydrogen peroxide (30–40% mass concentration) dropwise at 20–30 °C.

- Stirring the reaction mixture for several hours (5–7 h) at elevated temperatures (50–70 °C).

- Work-up includes washing with sodium sulfite, sodium carbonate, and water to remove residual oxidants and acids, followed by drying over anhydrous sodium sulfate.

This method yields 1-methyl-3-ethyl-4-iodo-5-pyrazole carboxylic acid ethyl ester or the analogous iodinated pyrazole derivative.

Table 2: Iodination Reaction Parameters

Coupling with Pyrazine Ring

The final step involves coupling the iodinated pyrazole derivative with a pyrazine moiety to form the target compound 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine. This can be achieved via cross-coupling reactions such as Negishi coupling, Suzuki coupling, or other palladium-catalyzed cross-coupling methodologies, which are well-established for forming C–C bonds between heteroaryl halides and heteroaryl organometallic reagents.

In particular, the iodinated pyrazole serves as the electrophilic partner, while the pyrazine derivative is introduced as an organozinc or boronic acid derivative. The reaction is catalyzed by palladium complexes under inert atmosphere, typically in polar aprotic solvents, yielding the tetrasubstituted pyrazole-pyrazine compound.

Purification and Characterization

After synthesis, the product is purified by standard methods such as column chromatography or recrystallization. Characterization includes:

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Pyrazole core synthesis | 3-ethyl-5-pyrazole carboxylic acid ethyl ester, K2CO3, dimethyl carbonate, diethylene glycol dimethyl ether, 100–150 °C, N2 | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester |

| 2 | Iodination | HCl, H2O2, dichloroethane, 20–70 °C | 1-methyl-3-ethyl-4-iodo-5-pyrazole derivative |

| 3 | Cross-coupling | Pd catalyst, organozinc or boronic acid pyrazine derivative, inert atmosphere | This compound |

Research Findings and Analysis

- The preparation methods emphasize the importance of controlling reaction conditions, especially temperature, reagent concentrations, and reaction time, to achieve high regioselectivity in iodination and efficient coupling yields.

- Use of potassium carbonate as a base and dimethyl carbonate as a methylating agent in the pyrazole core synthesis provides a mild and effective route to the ethyl-substituted pyrazole intermediate.

- The iodination step is sensitive to acid and oxidant concentrations; excess hydrogen peroxide or acid can lead to over-oxidation or side reactions, thus slow addition and controlled temperature are critical.

- Palladium-catalyzed cross-coupling reactions are the preferred method for introducing the pyrazine moiety, offering versatility and good yields.

- Detailed NMR studies confirm the substitution pattern and purity of the final compound, supporting the reliability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or modify functional groups.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

The compound 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine is a member of the pyrazole family, which has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Pyrazole derivatives are often explored for their biological activities, including anti-cancer properties.

Case Study: Anti-Cancer Activity

Research indicates that compounds with pyrazole moieties exhibit significant activity against various cancer cell lines. For instance, studies on related pyrazole compounds have shown promise as selective androgen receptor modulators (SARMs), which are beneficial in treating prostate cancer and other androgen-dependent conditions .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-(1-ethyl-4-iodo-5-methylpyrazol-3-yl)pyrazine | Anti-cancer | |

| 4-(1H-pyrazol-5-yl)benzonitrile | SARM | |

| 3-acetyl-N-(1-(3-chloro... | Androgen receptor antagonist |

Agricultural Chemistry

Pyrazole compounds are also being investigated for their efficacy as agrochemicals, particularly in pest control. The unique structure of pyrazoles allows them to act on specific biological pathways in pests.

Case Study: Insecticidal Properties

A study demonstrated that certain pyrazole derivatives effectively inhibit the growth of agricultural pests, leading to increased crop yields. The compound's mechanism involves disrupting the insect's hormonal balance, thereby preventing reproduction and growth .

Materials Science

In materials science, pyrazole derivatives have been utilized as precursors for synthesizing novel polymers and materials with enhanced properties.

Case Study: Polymer Development

Research has shown that incorporating pyrazole into polymer matrices can improve thermal stability and mechanical strength. For example, polymers derived from pyrazole compounds have been tested for use in high-temperature applications .

Mechanism of Action

The mechanism of action of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine is best understood through comparisons with analogous pyrazine and pyrazole derivatives. Below is a detailed analysis:

Structural Analogues

2.1.1 Pyrazine Derivatives

2,5-Dimethylpyrazine

- Structure : Simple pyrazine with methyl groups at positions 2 and 5.

- Properties : Low molecular weight (122.2 g/mol), volatile, and a key flavor compound in coffee and roasted foods .

- Applications : Primarily used in food flavoring due to its nutty aroma. Lacks pharmacological activity compared to the iodine-substituted target compound.

Imidazo[1,2-a]pyrazines

- Structure : Fused imidazole-pyrazine ring systems with substituents like pyridin-4-yl or thiophen-3-yl .

- Biological Activity : Demonstrated anticancer activity via kinase inhibition (e.g., interaction with Gly28 and Cys106 in protein targets). The fused ring system enhances binding affinity but reduces synthetic accessibility compared to the target compound’s modular pyrazole-pyrazine structure .

2.1.2 Pyrazole Derivatives

Oxadiazole-Pyrazine Analogues

- Structure : Pyrazine linked to oxadiazole rings with arylthio substituents .

- Biological Activity : Moderate antifungal activity against Aspergillus niger (MIC 200 µg/ml). The sulfur atom in oxadiazole enhances electron-withdrawing properties, contrasting with the iodine’s electron-deficient nature in the target compound .

Pyrazolo[3,4-d]pyrimidines Structure: Pyrazole fused with pyrimidine, e.g., 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine . Applications: Used in antiviral and anticancer research. The fused system limits functionalization flexibility compared to the target compound’s disubstituted pyrazole-pyrazine design .

Physicochemical and Pharmacological Comparisons

Key Observations :

- Iodine vs. This contrasts with methyl or thio groups, which primarily influence steric bulk or electron density .

- Synthetic Complexity : The target compound’s synthesis likely involves halogenation or Suzuki-Miyaura coupling, whereas fused-ring systems (e.g., imidazo[1,2-a]pyrazines) require multi-step protocols .

Biological Activity

2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 314.126 g/mol. The structure features a pyrazine ring and a pyrazole moiety, which are known for their diverse biological activities. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H11IN4 |

| Molecular Weight | 314.126 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds within this class have shown effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth. A study highlighted the activity of similar pyrazole structures against BRAF(V600E) mutations, which are prevalent in melanoma cases .

Anti-inflammatory Properties

Pyrazole derivatives have also been recognized for their anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in inflammatory responses . This mechanism may be beneficial in treating conditions like arthritis or other inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Research has demonstrated that certain derivatives exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi. For example, compounds similar to this compound have shown promising results against E. coli and S. aureus .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the iodine atom and the ethyl group in the structure enhances its binding affinity to enzymes and receptors involved in disease pathways.

Study 1: Antitumor Efficacy

In a recent study, researchers synthesized several pyrazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structural characteristics to this compound exhibited IC50 values ranging from 10 to 30 µM against various cancer types, suggesting significant potential for further development as anticancer agents .

Study 2: Anti-inflammatory Activity

A comparative analysis of different pyrazole derivatives revealed that those containing an ethyl group demonstrated enhanced anti-inflammatory activity in vitro. The study measured the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages, showing a reduction by up to 60% at optimal concentrations .

Study 3: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of several pyrazole derivatives was assessed against common pathogens. The results showed that compounds similar to this compound had minimum inhibitory concentrations (MICs) as low as 15 µg/mL against E. coli, indicating strong antimicrobial properties .

Q & A

Q. What are the common synthetic routes for preparing 2-(1-ethyl-4-iodo-5-methyl-1H-pyrazol-3-yl)pyrazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions of substituted propenones with hydrazine derivatives. For example, analogous pyrazolines are synthesized by refluxing propenones with hydrazine in ethanol or acetic acid, followed by iodination to introduce the iodine substituent . Optimization includes:

- Solvent selection : Ethanol or acetic acid improves yield due to their polar aprotic nature.

- Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete cyclization.

- Catalysts : Acidic conditions (e.g., concentrated HCl) accelerate hydrazone formation .

Post-synthetic iodination can be achieved using iodine monochloride (ICl) in dichloromethane.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and pyrazole/pyrazine ring formation. For example, the ethyl group’s triplet (δ ~1.2–1.4 ppm) and methyl resonance (δ ~2.5 ppm) are diagnostic .

- IR Spectroscopy : Stretching frequencies for C-I (500–600 cm) and aromatic C-N (1350–1500 cm) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching theoretical mass).

- X-ray Crystallography : Single-crystal analysis resolves 3D structure, including iodine’s spatial orientation .

Advanced Questions

Q. How can computational methods like DFT be applied to study its electronic structure and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations predict:

- Electron distribution : HOMO-LUMO gaps indicate charge-transfer potential. For pyrazine derivatives, the pyrazole ring’s electron-withdrawing iodine substituent lowers LUMO energy, enhancing electrophilicity .

- Geometric optimization : Compare computed bond lengths/angles (e.g., C-I bond ~2.09 Å) with X-ray data to validate models .

- Reactivity hotspots : Fukui indices identify nucleophilic/electrophilic sites for functionalization (e.g., iodinated pyrazole C4 position) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or structural analogs . To address this:

- Standardize assays : Compare results using identical models (e.g., MES-induced seizures vs. carrageenan-induced inflammation) .

- Control substituents : Test iodinated vs. non-iodinated analogs to isolate iodine’s role in activity .

- Dose-response curves : Ensure EC/IC values are calculated under consistent conditions (e.g., 24-hour incubation).

- Meta-analysis : Cross-reference data from multiple studies (e.g., anti-inflammatory vs. anticonvulsant screens) .

Q. What strategies exist for modifying the pyrazole ring to enhance bioactivity while retaining pyrazine’s pharmacophore?

Methodological Answer:

- Substituent tuning : Replace iodine with bioisosteres (e.g., trifluoromethyl) to improve metabolic stability .

- Ring functionalization : Introduce hydroxyethyl or methylsulfanyl groups via hydrazine derivatives (e.g., 2-hydroxyethylhydrazine) to modulate solubility .

- Heterocycle fusion : Synthesize pyrazolo[1,5-a]pyrazin-4-ones via cyclocondensation with aryl hydrazines, enhancing π-π stacking with biological targets .

- Click chemistry : Attach triazole moieties to pyrazine N-atoms using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for targeted delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.